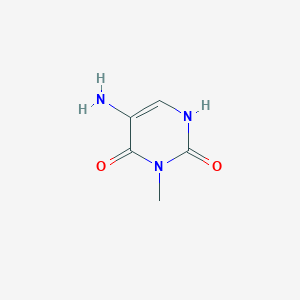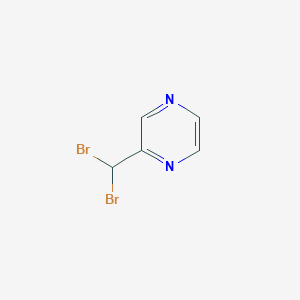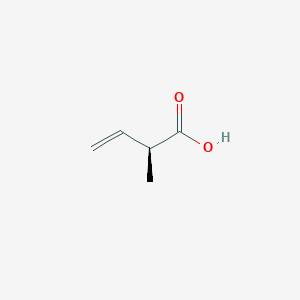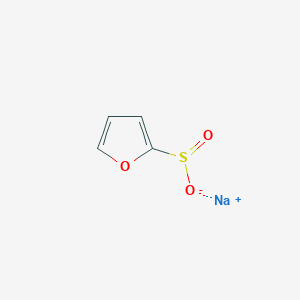
Sodiumfuran-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumfuran-2-sulfinate is an organosulfur compound that has gained significant attention in recent years due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of furan-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. This compound is a colorless, odorless, and non-corrosive solid that is hygroscopic and typically exists in its hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodiumfuran-2-sulfinate can be achieved through several methods. One common approach involves the reduction of furan-2-sulfonyl chloride using a reducing agent such as sodium borohydride or zinc in the presence of a suitable solvent like ethanol or water . Another method includes the oxidation of furan-2-thiol using oxidizing agents such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reduction of furan-2-sulfonyl chloride due to its scalability and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodiumfuran-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to furan-2-sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to furan-2-thiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed:
Furan-2-sulfonic acid: Formed through oxidation.
Furan-2-thiol: Formed through reduction.
Sulfonyl derivatives: Formed through substitution reactions.
Scientific Research Applications
Sodiumfuran-2-sulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodiumfuran-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, it targets electrophilic centers, while in reduction reactions, it targets nucleophilic centers .
Comparison with Similar Compounds
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different aromatic structure.
Sodium toluenesulfinate: Similar in reactivity but contains a methyl group on the aromatic ring.
Sodium methanesulfinate: A simpler sulfinate salt with a single carbon atom.
Uniqueness: Sodiumfuran-2-sulfinate is unique due to its furan ring structure, which imparts distinct reactivity and stability compared to other sulfinate salts. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H3NaO3S |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
sodium;furan-2-sulfinate |
InChI |
InChI=1S/C4H4O3S.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI Key |
WKDFKDPRMKYJHZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



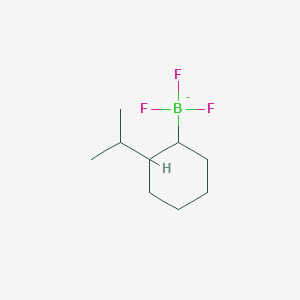
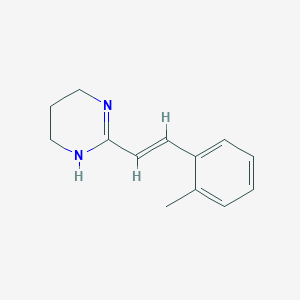
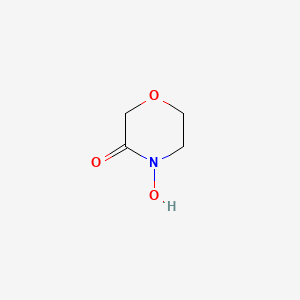

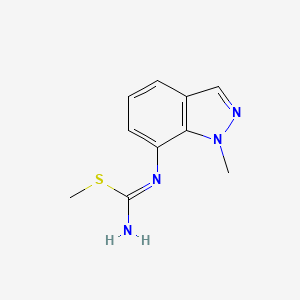
![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
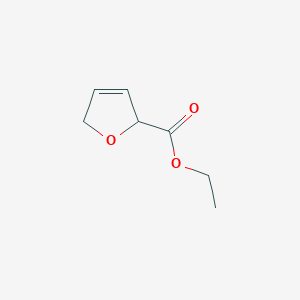
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
